![molecular formula C13H18N4O2 B2938735 3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2380146-12-1](/img/structure/B2938735.png)
3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C13H18N4O2 and its molecular weight is 262.313. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C13H18N4O2, with a molecular weight of 262.313 g/mol. The compound features an oxazolidinone core, which is often associated with antibiotic properties.
The primary mechanism of action for oxazolidinone derivatives involves the inhibition of bacterial protein synthesis. These compounds typically target the 50S subunit of the bacterial ribosome, preventing the formation of functional ribosomal complexes necessary for protein translation. This mechanism is similar to that of established antibiotics like linezolid.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of oxazolidinone derivatives, including this compound. Preliminary evaluations indicate that compounds within this class exhibit significant activity against gram-positive bacteria, including resistant strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.25 µg/mL |
Streptococcus pneumoniae | 0.5 µg/mL |
Enterococcus faecalis | 4 µg/mL |
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL |
These findings suggest that the compound may be a valuable candidate for treating infections caused by resistant bacteria .
Cytotoxicity and Safety
In addition to its antibacterial properties, studies have assessed the cytotoxicity of this compound. Results indicate low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for therapeutic applications .
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety of oxazolidinone derivatives:
- Case Study on MRSA : A study demonstrated that a derivative exhibited an MIC significantly lower than that of linezolid against MRSA strains, indicating enhanced potency .
- Biofilm Inhibition : Research indicated that certain derivatives not only inhibit bacterial growth but also prevent biofilm formation, which is critical in treating chronic infections .
Propiedades
IUPAC Name |
3-[1-(5-ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-2-10-7-14-12(15-8-10)16-4-3-11(9-16)17-5-6-19-13(17)18/h7-8,11H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRFGYONYFLJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(C2)N3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.